molecular formula C22H31ClN2O B1197313 Pirmenol hydrochloride CAS No. 61477-94-9

Pirmenol hydrochloride

Katalognummer B1197313
CAS-Nummer: 61477-94-9
Molekulargewicht: 374.9 g/mol
InChI-Schlüssel: HFIHPVIVQSWZBV-UBKAUKJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pirmenol hydrochloride is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. It is a class III antiarrhythmic drug that works by blocking the potassium channels in the heart, thereby preventing the formation of abnormal heart rhythms.

Wissenschaftliche Forschungsanwendungen

  • Pirmenol hydrochloride has been reported to induce QT prolongation and T wave inversion on electrocardiograms during treatment for symptomatic atrial fibrillation. This suggests caution in its clinical use due to potential electrocardiographic alterations (Abe et al., 1998).

  • Its safety profile has been evaluated through preclinical toxicology data. In studies with rats, mice, dogs, and rabbits, this compound showed no significant limiting toxicological properties, suggesting a relatively safe profile for clinical use (Martin & de la Iglesia, 1987).

  • The clinical pharmacology and pharmacokinetics of this compound have been reviewed, revealing its effects on different parts of the cardiac conduction system. Its efficacy in ventricular arrhythmias and a well-defined therapeutic range make it a potentially valuable antiarrhythmic agent (Reiter, 1988).

  • Studies on action potentials and membrane currents in single atrial myocytes show that this compound prolongs action potential duration by primarily inhibiting the transient outward current in atrial myocytes. It also inhibits acetylcholine- and adenosine-induced K+ currents, which may contribute to its antiarrhythmic effects (Nakajima et al., 1998).

  • This compound has demonstrated protective effects against early ventricular arrhythmias following acute coronary artery ligation in rats, suggesting its potential use in clinical settings involving reentrant arrhythmias (Mertz & Kaplan, 1982).

  • Its pharmacokinetics and efficacy in the treatment of ventricular dysrhythmia have been studied, showing that this compound is effective in suppressing ventricular ectopic beats, with minimal side effects observed in patients (Lee et al., 1983).

Biochemische Analyse

Biochemical Properties

Pirmenol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the IK.ACh current by blocking muscarinic acetylcholine receptors (mAchR) with an IC50 value of 0.1 μM . This inhibition affects the action potentials in atrial and ventricular myocytes, prolonging the action potential duration at 90% repolarization in atrial muscles and Purkinje fibers . Additionally, this compound interacts with sodium channels, specifically SCN2A, SCN8A, SCN9A, and others, contributing to its antiarrhythmic properties .

Cellular Effects

This compound influences various types of cells and cellular processes. In atrial cells, it inhibits the IK.ACh current induced by carbachol or intracellular loading of GTPγS . In ventricular myocytes, it depresses the early part of the plateau and lengthens the final repolarization of action potentials . These effects on cell signaling pathways and gene expression contribute to its antiarrhythmic properties. Furthermore, this compound affects cellular metabolism by altering ion fluxes and membrane potentials, which are crucial for maintaining normal cardiac function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with muscarinic acetylcholine receptors (mAchR) and sodium channels. By blocking mAchR, it inhibits the IK.ACh current, leading to prolonged action potentials and reduced excitability in cardiac cells . Additionally, this compound acts as a sodium channel blocker, targeting SCN2A, SCN8A, SCN9A, and other subtypes . This dual mechanism of action contributes to its effectiveness in treating arrhythmias by stabilizing cardiac electrical activity and preventing abnormal heart rhythms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and retains its antiarrhythmic properties over extended periods . Degradation may occur under certain conditions, affecting its potency and efficacy. Long-term studies in vitro and in vivo have shown that this compound can maintain its effects on cellular function, including prolonged action potentials and reduced excitability, over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In conscious, coronary artery-ligated dogs, doses of 2.5 and 5 mg/kg were effective against arrhythmias . In rats, the LD50 values were 359.9 mg/kg (oral) and 23.6 mg/kg (intravenous), while in mice, the LD50 values were 215.5 mg/kg (oral) and 20.8 mg/kg (intravenous) . These studies indicate that this compound has a dose-dependent effect, with higher doses potentially leading to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the drug’s efficacy and duration of action. Additionally, this compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution processes are crucial for the drug’s effectiveness in targeting cardiac tissues and exerting its antiarrhythmic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the drug’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pirmenol hydrochloride involves the conversion of 2,6-dimethylphenol to 2,6-dimethyl-4-(2-nitropropyl)phenol, followed by reduction to 2,6-dimethyl-4-(2-aminopropyl)phenol and subsequent reaction with hydrochloric acid to yield Pirmenol hydrochloride.", "Starting Materials": [ "2,6-dimethylphenol", "2-nitropropane", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-dimethylphenol is reacted with 2-nitropropane in the presence of a base catalyst to yield 2,6-dimethyl-4-(2-nitropropyl)phenol.", "Step 2: The nitro group in 2,6-dimethyl-4-(2-nitropropyl)phenol is reduced to an amine group using sodium borohydride.", "Step 3: The resulting 2,6-dimethyl-4-(2-aminopropyl)phenol is reacted with hydrochloric acid to yield Pirmenol hydrochloride." ] }

CAS-Nummer

61477-94-9

Molekularformel

C22H31ClN2O

Molekulargewicht

374.9 g/mol

IUPAC-Name

(1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride

InChI

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22-;/m1./s1

InChI-Schlüssel

HFIHPVIVQSWZBV-UBKAUKJESA-N

Isomerische SMILES

C[C@@H]1CCC[C@@H](N1CCC[C@@](C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Kanonische SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Synonyme

CI 845
cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride
pirmenol
pirmenol hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirmenol hydrochloride
Reactant of Route 2
Reactant of Route 2
Pirmenol hydrochloride
Reactant of Route 3
Pirmenol hydrochloride
Reactant of Route 4
Pirmenol hydrochloride
Reactant of Route 5
Reactant of Route 5
Pirmenol hydrochloride
Reactant of Route 6
Pirmenol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.